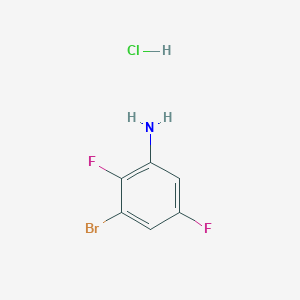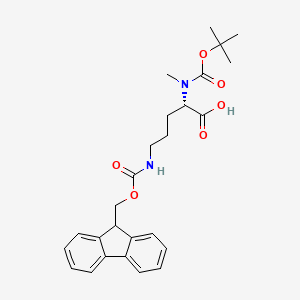
Nalpha-Boc-Ndelta-Fmoc-Nalpha-methylornithine
Übersicht
Beschreibung
Nalpha-Boc-Ndelta-Fmoc-Nalpha-methylornithine, also known as Boc-Ndelta-Fmoc-Nalpha-MeOrn, is a peptide-based compound that has been used in a variety of scientific research applications, such as drug design and development, protein-protein interactions, and enzyme-catalyzed reactions. This compound is of particular interest due to its unique structure, which consists of an N-terminal Boc group, a peptide bond, an N-terminal Fmoc group, and an N-alpha-methylornithine group. The combination of these components allows for a wide range of possibilities for the synthesis of complex peptide sequences.
Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Research
- Nalpha-Boc-Ndelta-Fmoc-Nalpha-methylornithine is utilized in peptide research, particularly in the synthesis of complex peptides. For example, Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent in water is used to afford Nalpha-Boc-L-alpha, gamma-diaminobutyric acid, a key component in the synthesis of peptides such as Polymyxin B heptapeptide (Yamada, Urakawa, Oku, & Katakai, 2004). This demonstrates the compound's role in facilitating complex peptide synthesis.
Solid-Phase Peptide Synthesis
- In solid-phase peptide synthesis, Nalpha-Boc-Ndelta-Fmoc-Nalpha-methylornithine is used for Nalpha-protection, offering hydrophilicity which aids in the preparation of protected peptides (Carreño et al., 2000). This property is crucial for effective synthesis of peptides, particularly in automated synthesizers.
Stereochemistry and Crystal Structure Studies
- The compound's derivatives play a role in understanding the stereochemistry of peptide structures. For instance, the X-ray crystallographic analysis of bis-Ndelta-Boc-tetra-Nalpha-methyl derivative of gramicidin S helped in understanding the antiparallel pleated beta-sheet conformation and its twisting in peptide structures (Yamada et al., 2002). Such studies are vital in the field of structural biology and drug design.
Peptide Resin Stability Studies
- Research has also been conducted on the stability of model peptide-resin linkage in acid media using Nalpha-Boc-Ndelta-Fmoc-Nalpha-methylornithine derivatives. This is important for understanding the efficiency and yield of peptide synthesis under various conditions (Jubilut et al., 2007).
Synthesis of Novel Compounds and Peptide Modifications
- The compound is used in the synthesis of novel amino acids and peptide modifications, as demonstrated in the preparation of Nalpha-9-fluorenylmethyloxycarbonylamino acids with tert-butyl side chain protection. These new compounds have expanded possibilities in peptide research (Chang et al., 2009).
Marine Natural Product Synthesis
- It has applications in the synthesis of marine natural products, as seen in the synthesis of Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a precursor of pyrrole-imidazole alkaloids found in marine sponges (Lindel et al., 2000). This showcases the compound's utility in natural product synthesis and the discovery of new bioactive compounds.
Eigenschaften
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Orn(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



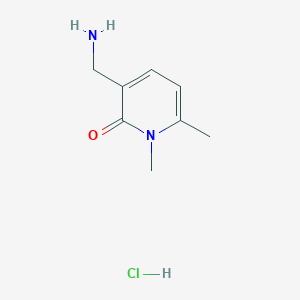
![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)
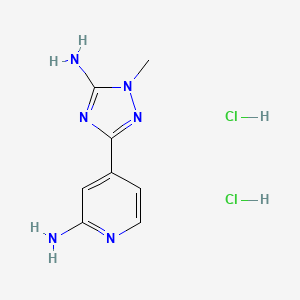


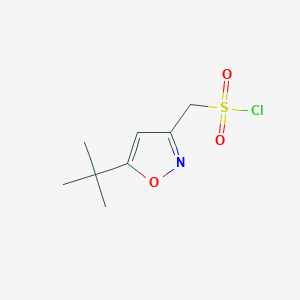
![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)

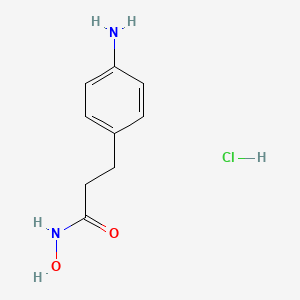
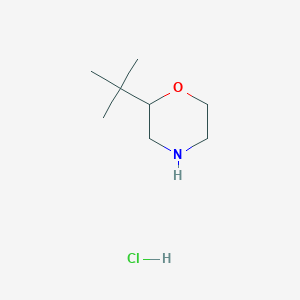
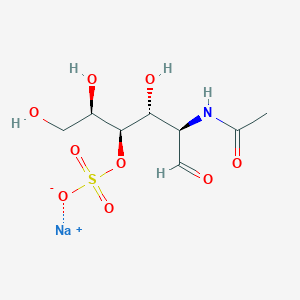
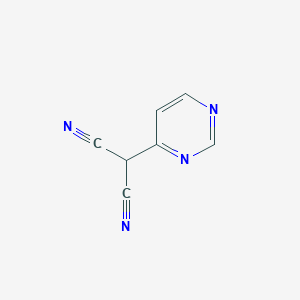
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)
